molecular formula C8H10N2O2 B2548463 (R)-1-(3-nitrophenyl)ethanamine CAS No. 297730-27-9

(R)-1-(3-nitrophenyl)ethanamine

Cat. No.: B2548463
CAS No.: 297730-27-9
M. Wt: 166.18
InChI Key: AVIBPONLEKDCPQ-ZCFIWIBFSA-N
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Description

(R)-1-(3-nitrophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Scientific Research Applications

Electronic Devices and Molecular Electronics

One application of molecules containing a nitroamine redox center, which is closely related to the structure of (R)-1-(3-nitrophenyl)ethanamine, is in the field of molecular electronics. A specific molecule, 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, was used in electronic devices, showcasing negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, demonstrating its potential in developing advanced electronic devices (Chen, Reed, Rawlett, Tour, 1999).

Catalysis and Chemical Synthesis

This compound and its derivatives play a significant role in catalysis, particularly in the transfer hydrogenation of ketones. Chiral synthons derived from this compound, when treated with nickel bromide and chloride precursors, resulted in dinuclear complexes exhibiting moderate catalytic activities in asymmetric transfer hydrogenation (ATH) of ketones, although with low enantiomeric excess (ee%). This research opens avenues for the synthesis of chiral molecules and catalytic processes (Robert T. Kumah, Nokwanda Tsaulwayo, B. Xulu, S. Ojwach, 2019).

Polymerization Initiators

Another application is in the field of polymerization, where this compound derivatives have been utilized as initiators. Mn(salen)Cl, for example, served as a catalyst for the formation of alkoxyamines from nitroxides and substituted styrenes, used in nitroxide-mediated radical polymerization (NMRP). This approach provides a pathway to synthesize functionalized alkoxyamines and biradical initiators for NMRP, highlighting the versatility of nitroamine derivatives in polymer chemistry (M. Bothe, G. Schmidt-naake, 2003).

Catalytic Carbonylation of Nitroaromatics

In addition to the above applications, nitroarenes, similar to the nitroamine group in this compound, are involved in catalytic carbonylation reactions. Studies on the deoxygenation of nitroarenes by Ru(dppe)(CO)3 have led to the production of carbon dioxide and η2-nitrosoarene ruthenium complexes. This research contributes to understanding the mechanisms behind the catalytic carbonylation of nitroaromatics, offering potential for industrial applications in producing valuable chemical intermediates (S. Skoog, W. Gladfelter, 1997).

Safety and Hazards

Safety data sheets suggest that “®-1-(3-nitrophenyl)ethanamine” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Properties

IUPAC Name

(1R)-1-(3-nitrophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIBPONLEKDCPQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

1-Nitro-3-(1-azidoethyl)benzene (1.3 g, 6.76 mmol) was dissolved in tetrahydrofuran and triphenylphosphine (1.9 g, 7.4 mmol) was added. The resulting solution was stirred at ambient temperature for 18 hours. 1M aqueous sodium hydroxide (1 ml) was then added and the stirring continued for 48 hours. The reaction was diluted with ethyl acetate, washed with brine several times, dried over magnesium sulfate, filtered, and evaporated. The residue was chromatographed (silica gel, 2:1 hexane:ethyl acetate) to provide 1.1 g of the title compound. (99%). 1H NMR(CDCl3)
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